molecular formula C12H14N4O B2459080 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide CAS No. 1172318-49-8

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2459080
CAS No.: 1172318-49-8
M. Wt: 230.271
InChI Key: RDIMYOATNXVQTI-UHFFFAOYSA-N
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Description

Key Observations:

  • IUPAC Consistency : PubChem and academic sources prioritize the pyrazole-centric naming .
  • Functional Group Emphasis : Commercial vendors often highlight the carboxamide group (e.g., "pyrazole-4-carboxamide") .
  • Analog-Specific Variations : Derivatives with modified substituents (e.g., nitro groups) adopt distinct naming patterns .

Structural Comparison Table: Analogous Pyrazole Derivatives

Compound CAS Number Key Substituent Differences
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 257863-04-0 Chlorophenyl, methyl groups, ester moiety
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide 1175774-02-3 Ethyl, methylamide groups
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 16459-35-1 Nitrophenyl, ester group

This comparative analysis underscores the role of substituents in differentiating pyrazole-based compounds within chemical registries .

Properties

IUPAC Name

1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h3-7H,2,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMYOATNXVQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172318-49-8
Record name 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide
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Preparation Methods

Core Reaction Mechanism

The pyrazole ring formation relies on cyclocondensation between 4-aminophenylhydrazine and ethyl-containing 1,3-dielectrophiles. Ethoxymethylene ethyl cyanoacetate serves as the preferred electrophile due to its ability to facilitate both cyclization and ethyl group incorporation. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic β-carbon of the cyanoacetate, followed by intramolecular cyclization to form the pyrazole core.

Reaction Conditions

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (78–110°C) for 3–6 hours
  • Yield: 60–75% (estimated from analogous syntheses)

Stepwise Procedure

  • Hydrazine Preparation: 4-Aminophenylhydrazine hydrochloride is neutralized with aqueous NaOH (10%) to pH 7–8, liberating the free hydrazine.
  • Cyclocondensation: The hydrazine reacts with ethoxymethylene ethyl cyanoacetate in ethanol under reflux for 4 hours.
  • Workup: Cooling to 0–5°C precipitates the intermediate 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate, which is filtered and recrystallized from DMF.

Carboxamide Formation via Ester-Amine Coupling

Ester Hydrolysis and Activation

The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid using NaOH (2M) in THF/H₂O (3:1) at 60°C for 2 hours. Subsequent activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF forms the reactive O-acylisourea intermediate, facilitating nucleophilic attack by ammonia.

Key Parameters

Parameter Value Source
Coupling Agent Ratio EDCI:HOBt = 1:1 (mol)
Reaction Time 12–24 hours
Yield 65–80%

Direct Aminolysis of Ethyl Ester

Alternative to hydrolysis, the ester reacts with liquid ammonia in sealed tubes at 100°C for 8 hours, achieving 70–85% conversion to the carboxamide. This one-pot method eliminates the need for carboxylate isolation but requires stringent temperature control to prevent pyrazole ring degradation.

Regioselective Alkylation Strategies

Post-Cyclization Ethylation

Introducing the ethyl group after pyrazole formation involves treating 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C. However, this method risks N- vs. O-alkylation side products, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 1:3).

Comparative Efficiency

Method Yield (%) Purity (%)
Cyclocondensation 72 98
Post-Alkylation 58 89

Solvent and Catalytic Optimization

Solvent Effects on Cyclocondensation

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions, while toluene improves regioselectivity at the cost of longer reaction times (8–12 hours). Ethanol balances yield (68%) and purity (95%) as the optimal solvent.

Acid Catalysis

Adding p-toluenesulfonic acid (0.1 eq) in toluene reduces cyclization time to 2 hours by protonating the ethoxymethylene intermediate, enhancing electrophilicity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patented process (CN105646357A) demonstrates scalability using toluene as the solvent and methyl hydrazine, achieving 90% conversion in 3-hour continuous operation. Adapting this to ethyl hydrazine derivatives could enable kilogram-scale production.

Waste Mitigation

The process recovers 95% of toluene via distillation and converts by-products to non-hazardous salts using NaHSO₄ washes, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.93 (s, 1H, CONH₂), 7.89–7.40 (m, 4H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.1 Hz, 3H, CH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles in optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazole compounds, and various functionalized derivatives that retain the core pyrazole structure.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is C12H14N4O, with a molecular weight of 230.27 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development. The presence of an amino group and an ethyl side chain contributes to its pharmacological properties.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, the development of new pyrazole-based compounds has shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy against tumors .

2. Neurological Disorders

The compound has been investigated for its potential role in treating central nervous system (CNS) disorders. Its interaction with trace amine-associated receptors (TAARs) suggests that it may be effective in managing conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that partial agonists at TAARs can provide therapeutic benefits with fewer side effects compared to traditional antipsychotics .

3. Anti-parasitic Properties

Another significant application of this compound is its potential as an anti-parasitic agent. Studies on related compounds have demonstrated efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. The exploration of pyrazole derivatives in this context highlights their ability to inhibit key enzymes involved in the parasite's lifecycle .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameTarget DiseaseActivity LevelReference
This compoundCancer (various types)Promising
Related Pyrazole DerivativeCNS Disorders (ADHD, Schizophrenia)Moderate
BKI 1708 (related compound)CryptosporidiosisHigh

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments conducted on pyrazole derivatives demonstrated that modifications to the side chains could significantly enhance anticancer activity. For example, compound modifications led to increased inhibition of cell proliferation in breast and colon cancer models, suggesting that structural optimization is key for developing effective anticancer agents .

Case Study 2: Neurological Applications

In a preclinical study involving mouse models for ADHD, compounds similar to this compound showed improved cognitive function and reduced hyperactivity when administered at specific dosages. These findings support the hypothesis that targeting TAARs can result in significant therapeutic benefits for managing ADHD symptoms .

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxamide
  • 1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure

The chemical structure of this compound features a pyrazole ring, which is known for its ability to interact with multiple biological targets. The presence of an amino group and an ethyl side chain enhances its lipophilicity and receptor binding capabilities.

Agonist Activity

Research indicates that compounds related to this compound exhibit partial agonist activity at trace amine-associated receptors (TAARs), particularly TAAR1. This activity suggests potential applications in treating neuropsychiatric disorders such as ADHD and schizophrenia, where dysregulation of trace amines has been implicated .

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives demonstrated up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.

Interaction with Receptors

The interaction of this compound with TAARs is crucial for its pharmacological effects. Activation of these receptors can lead to modulation of neurotransmitter release, influencing mood and behavior . Additionally, the compound's ability to inhibit pro-inflammatory cytokines suggests a dual mechanism involving both receptor modulation and direct anti-inflammatory action.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Some compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as anticancer agents . The underlying mechanisms often involve apoptosis induction and cell cycle arrest.

Study on Neuropsychiatric Disorders

A study investigating the effects of pyrazole derivatives on animal models of ADHD found that these compounds could significantly reduce hyperactivity and improve attention span. The results suggest a therapeutic role for this compound in managing ADHD symptoms through TAAR modulation .

Evaluation of Anti-inflammatory Activity

In a controlled study using carrageenan-induced edema models, several pyrazole derivatives exhibited notable anti-inflammatory effects comparable to ibuprofen. The study highlighted the efficacy of these compounds in reducing paw swelling, supporting their potential use in treating inflammatory conditions .

Data Summary

Biological Activity Effect Reference
Partial Agonist at TAARsModulates neurotransmitter release
Anti-inflammatoryUp to 93% IL-6 inhibition
AntimicrobialMIC as low as 2 µg/mL
Cytotoxicity in cancer cellsSelective apoptosis

Q & A

Q. What are the standard synthetic routes for 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates. Subsequent hydrolysis or functionalization introduces the carboxamide group . Key steps include:

  • Cyclization under reflux with catalysts like POCl₃ or H₂SO₄.
  • Purification via column chromatography or recrystallization.
  • Structural confirmation using IR and NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .
  • X-ray crystallography : Resolves bond angles and dihedral angles to validate the pyrazole core and substituent orientation .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion or broth microdilution to assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or tubulin polymerization inhibition) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for modifying the pyrazole core?

SAR strategies involve systematic substitutions:

  • Electron-withdrawing groups (e.g., -F, -Cl) at the 4-aminophenyl position to enhance binding affinity .
  • Alkyl chain variations (e.g., ethyl to propyl) to optimize lipophilicity and bioavailability .
  • Bioisosteric replacements : Replacing the carboxamide with thiourea or sulfonamide groups to improve metabolic stability .
  • Pharmacophore mapping : Computational alignment with known active compounds to identify critical functional groups .

Q. What computational methods predict binding affinity and selectivity?

Advanced modeling techniques include:

  • Molecular docking : AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., σ₁ receptors or tubulin) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis) .
  • QSAR models : Machine learning algorithms correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or compound purity. Mitigation strategies:

  • Orthogonal assays : Cross-validate using in vitro (e.g., enzyme inhibition) and cellular (e.g., proliferation) models .
  • Purity verification : HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO recommendations for cytotoxicity assays .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueParametersReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.2 (s, 1H, pyrazole-H), δ 6.8 (d, 2H, Ar-H)
IR (KBr)3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)
X-rayDihedral angle: 12.5° between pyrazole and phenyl

Q. Table 2. Recommended Assays for Biological Evaluation

Assay TypeProtocol SummaryReference
AntimicrobialBroth microdilution (CLSI M07-A11)
CytotoxicityMTT assay (48h incubation, IC₅₀)
Tubulin BindingCompetitive fluorescence displacement

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